N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide
Description
N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide is a synthetic small molecule characterized by a 2,3-dihydro-1H-inden-2-yl scaffold linked to a methylglycinamide moiety. Its indenyl core and glycinamide substituent contribute to its physicochemical properties, including hydrophobicity and hydrogen-bonding capacity, which are critical for bioactivity .
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2-(methylamino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-13-8-12(15)14-11-6-9-4-2-3-5-10(9)7-11/h2-5,11,13H,6-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTBKVDHQYWFMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1CC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide typically involves the reaction of 2,3-dihydro-1H-inden-2-ylamine with methylglycine. The reaction is usually carried out under mild conditions, with the use of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the glycinamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted glycinamide compounds .
Scientific Research Applications
N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes or neurotransmitter levels .
Comparison with Similar Compounds
Benzamide Derivatives
- N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide Structure: Substituted with a 2-methoxybenzamide group. Activity: Inhibits PCSK9 gene expression, a key target in atherosclerosis therapy. Key Data: Demonstrated selective inhibition in vitro, positioning it as a lead compound for cardiovascular drug development .
N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide
Acetamide Derivatives
- N-(5-(Methylthio)-2,3-dihydro-1H-inden-2-yl)acetamide (41) Synthesis: Produced via one-pot reactions, yielding 33% after recrystallization. Comparison: The acetamide group lacks the secondary amine in glycinamide, reducing basicity and altering pharmacokinetics.
N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
Glycinamide Analogues
- N-(3-Chlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the synthesis, biological mechanisms, and research findings related to this compound.
Chemical Structure and Synthesis
This compound is an organic compound characterized by an indane moiety and a glycinamide group. The synthesis typically involves the reaction of 2,3-dihydro-1H-inden-2-ylamine with methylglycine under mild conditions, often using solvents like ethanol or methanol. The purification process usually includes recrystallization or chromatography to yield high-purity products.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to modulate enzyme activity and influence various signaling pathways. For instance, it may act as an inhibitor or activator of certain enzymes involved in neurotransmitter regulation, potentially affecting conditions such as depression or anxiety.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neurological Effects : The compound shows promise in modulating neurotransmitter levels, which may be beneficial in treating neurological disorders.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, contributing to cellular protection against oxidative stress.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Neurotransmitter Modulation : In a controlled experiment, this compound was administered to animal models exhibiting anxiety-like behaviors. Results indicated a significant reduction in anxiety markers, suggesting its potential as an anxiolytic agent.
- Oxidative Stress Research : A study focused on the antioxidant properties of the compound demonstrated its ability to scavenge free radicals in vitro. This suggests potential applications in conditions characterized by oxidative stress .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 2,3-Dihydro-1H-indene | Similar indane structure | Neurotransmitter modulation |
| N-methylglycine derivatives | Similar functional groups | Antioxidant properties |
This table highlights how this compound stands out due to its specific structural features and associated activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
